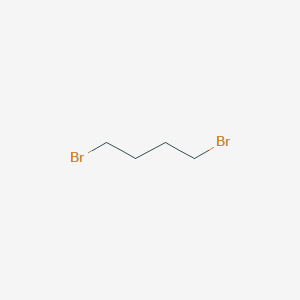

1,4-Dibromobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044364 | |

| Record name | 1,4-Dibromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-52-1 | |

| Record name | 1,4-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G49PHR6JFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobutane, a bifunctional organohalide, serves as a versatile building block in organic synthesis, particularly in the construction of cyclic compounds and as a four-carbon linker. Its two reactive carbon-bromine bonds allow for a variety of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its relatively low polarity and is immiscible with water but soluble in many common organic solvents such as ethanol (B145695), ether, and chloroform.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Br₂ | [5] |

| Molecular Weight | 215.91 g/mol | [5] |

| CAS Number | 110-52-1 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.808 g/mL at 25 °C | |

| Melting Point | -20 °C | |

| Boiling Point | 197 °C at 760 mmHg; 63-65 °C at 6 mmHg | |

| Refractive Index (n²⁰/D) | 1.519 | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [3][4] |

| Flash Point | >110 °C |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~1.9-2.1 (m, 4H, -CH₂CH₂-), δ ~3.4 (t, 4H, -CH₂Br) | [6] |

| ¹³C NMR (CDCl₃) | δ ~30 (CH₂CH₂), δ ~33 (CH₂Br) | [6] |

| IR (Neat) | ν (cm⁻¹) ~2940 (C-H stretch), ~1250 (C-Br stretch) | [1] |

| Mass Spectrum (EI) | m/z 135, 137 ([M-Br]⁺), 55 ([C₄H₇]⁺) | [1] |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the two primary carbon-bromine bonds, which are susceptible to nucleophilic attack. This allows for a range of synthetic transformations, most notably intramolecular cyclizations to form five-membered rings.[2]

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a variety of nucleophiles. The primary nature of the alkyl halide favors this mechanism.[2]

1. Intramolecular Williamson Ether Synthesis: Synthesis of Tetrahydrofuran (B95107)

The reaction of this compound with a hydroxide (B78521) source can lead to the formation of 4-bromo-1-butanol, which upon deprotonation undergoes an intramolecular SN2 reaction to yield tetrahydrofuran.[7] This is a classic example of an intramolecular Williamson ether synthesis.[8][9][10][11][12]

2. Synthesis of Pyrrolidine (B122466)

The reaction of this compound with ammonia (B1221849) results in the formation of pyrrolidine, a five-membered nitrogen-containing heterocycle. The reaction proceeds through a double nucleophilic substitution.[13][14][15] An excess of ammonia is typically used to minimize the formation of side products.[13]

3. Synthesis of Tetrahydrothiophene (B86538)

Tetrahydrothiophene, also known as thiolane, can be synthesized by reacting this compound with a sulfide (B99878) source, such as sodium sulfide.[16][17] This reaction is analogous to the synthesis of pyrrolidine and proceeds via a double nucleophilic substitution.

4. Synthesis of 1,4-Dicyanobutane (Adiponitrile)

The reaction of this compound with sodium cyanide provides 1,4-dicyanobutane, also known as adiponitrile. This reaction extends the carbon chain by two carbons and introduces two nitrile functionalities, which are versatile synthetic intermediates.[18]

Experimental Protocols

The following are generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and desired scale.

Experimental Workflow: General Cyclization Reaction

Protocol 1: Synthesis of Tetrahydrofuran

This protocol is adapted from procedures for intramolecular Williamson ether synthesis.[7][19]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Protocol 2: Synthesis of Pyrrolidine

This protocol is based on the reaction of halogenoalkanes with ammonia.[13][20]

-

Reaction Setup: Place a concentrated solution of ammonia in ethanol in a sealed tube or a high-pressure reactor.

-

Addition of Reactant: Add this compound (1 equivalent) to the ammonia solution. A large excess of ammonia is crucial to favor the formation of the primary amine and subsequent cyclization.

-

Reaction: Seal the vessel and heat the mixture to approximately 100-120 °C for 12-24 hours. The pressure inside the vessel will increase.

-

Work-up: After cooling, carefully vent the reactor. Transfer the contents to a round-bottom flask and remove the excess ammonia and ethanol by distillation.

-

Purification: Add a strong base (e.g., NaOH) to the residue to liberate the free amine. The pyrrolidine can then be isolated by steam distillation or extraction with an organic solvent, followed by fractional distillation.

Protocol 3: Synthesis of Tetrahydrothiophene

This protocol is adapted from the synthesis of tetrahydrothiophene from 1,4-dihalobutanes.[16][17]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium sulfide nonahydrate (1.1 equivalents) in water.

-

Addition of Reactant: Add a solution of this compound (1 equivalent) in ethanol to the stirred sulfide solution.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous calcium chloride. Remove the solvent by distillation, and then distill the crude product under reduced pressure to obtain pure tetrahydrothiophene.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions, particularly intramolecular cyclizations, makes it an essential precursor for the synthesis of important five-membered heterocyclic compounds like tetrahydrofuran, pyrrolidine, and tetrahydrothiophene. The experimental protocols and mechanistic insights provided in this guide are intended to assist researchers and drug development professionals in the effective utilization of this important chemical intermediate. As with all chemical reactions, appropriate safety precautions should be taken when handling this compound and the other reagents mentioned.

References

- 1. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 110-52-1 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound(110-52-1) 13C NMR [m.chemicalbook.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. grokipedia.com [grokipedia.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthesis of Tetrahydrothiophene_Chemicalbook [chemicalbook.com]

- 18. cognitoedu.org [cognitoedu.org]

- 19. US4271081A - Process for the preparation of tetrahydrofuran - Google Patents [patents.google.com]

- 20. Pyrrolidine - Wikipedia [en.wikipedia.org]

Synthesis of 1,4-Dibromobutane from Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-dibromobutane from tetrahydrofuran (B95107) (THF), a crucial process for obtaining a versatile bifunctional alkylating agent used in the synthesis of various pharmaceutical intermediates and other organic compounds.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data.

Reaction Principle and Mechanism

The synthesis of this compound from tetrahydrofuran proceeds via an acid-catalyzed ring-opening reaction.[2][3][4] In the presence of a strong acid, such as hydrobromic acid (HBr) often in combination with a catalyst like sulfuric acid (H₂SO₄), the ether oxygen of the THF ring is protonated. This protonation makes the ether a good leaving group. A bromide ion (Br⁻) then acts as a nucleophile, attacking one of the α-carbon atoms and leading to the cleavage of a C-O bond. This ring-opening step forms 4-bromobutan-1-ol as an intermediate.[3] Under the reaction conditions with excess HBr, the hydroxyl group of the intermediate is subsequently protonated and eliminated as water, followed by another nucleophilic attack by a bromide ion to yield the final product, this compound.

The overall reaction is as follows:

C₄H₈O + 2HBr → C₄H₈Br₂ + H₂O

The mechanism involves two successive Sₙ2 reactions, resulting in the formation of the dibromoalkane.[3]

Caption: Reaction mechanism for the synthesis of this compound from THF.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound from THF.

Table 1: Reagent Quantities

| Reagent | Procedure 1[2] | Procedure 2[4] | Procedure 3[5] |

| Tetrahydrofuran (THF) | 18.1 g | 9.05 g | 18.1 g (20.5 ml) |

| 48% Hydrobromic Acid (HBr) | 250 g (approx. 170 ml) | 125 g | Prepared in situ |

| Concentrated Sulfuric Acid (H₂SO₄) | 80 g (93%) | 37.5 g (98%) | 75 g (41 ml) |

| Bromine | - | - | 120 g (37 ml) |

| Crushed Ice | - | - | 130 g |

| Sulfur Dioxide | - | - | As needed |

Table 2: Reaction Conditions and Yields

| Parameter | Procedure 1[2] | Procedure 2[4] | Procedure 3[5] |

| Reaction Time | 3 hours reflux | 5 hours reflux | 3 hours heating |

| Reaction Temperature | Gentle reflux | Reflux | Gentle heating |

| Product Yield (mass) | 41.22 g | Approx. 14 ml | 40 g |

| Product Yield (%) | 76% | Not specified | Not specified |

| Boiling Point of Product | - | 197 °C (at atmospheric pressure) | 83-84 °C / 12 mmHg |

Experimental Protocols

The following are detailed experimental protocols adapted from established literature procedures.[2][4][5]

General Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Procedure (Adapted from Vogel's Textbook)

This procedure is based on the method described in Vogel's Textbook of Practical Organic Chemistry.[2][4][5][6]

Materials:

-

500 ml three-necked or round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer (optional, but recommended)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Reagents:

-

48% Hydrobromic acid (250 g, approx. 170 ml)

-

Concentrated (93-98%) Sulfuric acid (75-80 g)

-

Tetrahydrofuran (freshly distilled, 18.1 g)

-

Water

-

5-10% Sodium bicarbonate or sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663) or calcium chloride for drying

Procedure:

-

Charging the Flask: In a 500 ml flask, place 250 g of 48% hydrobromic acid.[2] Cool the flask in an ice bath.

-

Acid Addition: Slowly and with stirring, add 75-80 g of concentrated sulfuric acid to the cooled hydrobromic acid.[2][5] This addition is exothermic and should be done carefully to prevent excessive heating and the formation of bromine.

-

Addition of THF: Once the acid mixture has cooled, slowly add 18.1 g of freshly distilled tetrahydrofuran dropwise from a dropping funnel.[2][5]

-

Reflux: Fit the flask with a reflux condenser and gently heat the mixture. Maintain a gentle reflux for 3 to 5 hours.[4][5] During this time, the reaction mixture will separate into two layers.

-

Work-up and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. The lower layer is the crude this compound.[2][4][5] Separate and collect this lower organic layer.

-

Washing: Wash the crude product successively with:

-

Drying: Dry the washed organic layer over anhydrous magnesium sulfate or calcium chloride.[2][7]

-

Purification: Purify the dried product by distillation. Collect the fraction boiling at approximately 197 °C at atmospheric pressure or 83-84 °C at a reduced pressure of 12 mmHg.[4][5]

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and hydrobromic acid are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Exothermic Reactions: The mixing of sulfuric acid and hydrobromic acid is highly exothermic. Proper cooling is essential to control the reaction.

-

Tetrahydrofuran: THF is flammable and can form explosive peroxides. Use freshly distilled THF and handle it away from ignition sources.

-

Distillation: Perform the distillation in a well-ventilated area. If distilling under vacuum, ensure the glassware is free of cracks or defects.

This guide provides a comprehensive overview for the synthesis of this compound from tetrahydrofuran. Researchers should always adhere to strict safety protocols and adapt the procedures as necessary based on their laboratory conditions and scale of the reaction.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. youtube.com [youtube.com]

- 3. homework.study.com [homework.study.com]

- 4. m.youtube.com [m.youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dibromobutane from 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of 1,4-dibromobutane from 1,4-butanediol (B3395766), a critical process in the production of various pharmaceutical intermediates and other organic compounds.[1] The document details two primary, effective protocols: the use of sodium bromide with sulfuric acid and the application of hydrobromic acid in the presence of sulfuric acid. For each method, a thorough experimental protocol is provided, accompanied by quantitative data to facilitate reproducibility and comparison.

Core Synthesis Methodologies

The conversion of 1,4-butanediol to this compound involves the substitution of the hydroxyl groups with bromide ions, typically under strong acidic conditions. The two most prevalent and well-documented methods are detailed below.

Method 1: Synthesis using Sodium Bromide and Sulfuric Acid

This method is a cost-effective and common approach that generates hydrobromic acid in situ from the reaction of sodium bromide and concentrated sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium bromide in warm water is prepared. To this solution, 1,4-butanediol is added.[2]

-

Acid Addition: Concentrated sulfuric acid is then added slowly to the stirred mixture.[2] The addition is exothermic and should be performed with caution, initially at a slow rate, which can be increased as the initial exotherm subsides.[2] The mixture will become hot and turn into a brown, homogeneous solution.[2]

-

Reflux: The reaction mixture is heated to reflux for approximately 4 hours. During this time, a dense, oily, and dark layer of this compound will form.[2]

-

Work-up: After cooling, the mixture is poured into cold water, and the crude this compound layer is separated using a separatory funnel.[2] The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane, to recover any dissolved product.[2]

-

Purification: The combined organic layers are washed sequentially with water, a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.[2] The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and purified by distillation.[2] The fraction collected between 194-200 °C at atmospheric pressure is the purified this compound.[2]

Method 2: Synthesis using Hydrobromic Acid and Sulfuric Acid

This protocol utilizes aqueous hydrobromic acid directly, supplemented with sulfuric acid to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: A three-necked flask is fitted with a stirrer, a reflux condenser, and a dropping funnel. 48% hydrobromic acid is placed in the flask and cooled in an ice bath.[3]

-

Acid and Substrate Addition: Concentrated sulfuric acid is added slowly to the cooled hydrobromic acid with continuous stirring.[3] Following this, redistilled 1,4-butanediol is added dropwise to the cold solution.[3]

-

Reaction Time: The reaction mixture is allowed to stand for 24 hours and is then heated for 3 hours.[3]

-

Work-up and Purification: Upon cooling, the mixture separates into two layers. The lower organic layer is separated and washed with water, 10% sodium carbonate solution, and again with water.[3] The product is then dried using anhydrous magnesium sulfate.[3] Final purification is achieved by vacuum distillation, collecting the fraction at 83-84 °C/12 mm Hg.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis protocols, allowing for a direct comparison of their efficacy and conditions.

| Parameter | Method 1: NaBr/H₂SO₄ | Method 2: HBr/H₂SO₄ |

| Starting Materials | 1,4-Butanediol, Sodium Bromide, Sulfuric Acid, Water | 1,4-Butanediol, 48% Hydrobromic Acid, Sulfuric Acid |

| Reactant Quantities (Example Scale) | ~19g 1,4-Butanediol, 58g NaBr, 50mL H₂SO₄, 55mL H₂O[2] | 30g 1,4-Butanediol, 154g 48% HBr, 130g H₂SO₄[3] |

| Reaction Time | 4 hours reflux[2] | 24 hours standing, 3 hours heating[3] |

| Yield | ~85% (based on approximate starting volume)[2] | ~86% (calculated from 55g product from 30g 1,4-butanediol) |

| Purification Method | Distillation[2] | Vacuum Distillation[3] |

| Boiling Point | 194-200 °C (atmospheric pressure)[2] | 83-84 °C (12 mm Hg)[3] |

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the chemical reaction and a generalized experimental workflow.

Caption: SN2 reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

References

Physical properties of 1,4-dibromobutane boiling point

An In-depth Technical Guide on the Boiling Point of 1,4-Dibromobutane

This technical guide provides a comprehensive overview of the boiling point of this compound (CAS No: 110-52-1), a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require precise data on its physical properties for experimental design, process optimization, and safety assessments.

Introduction to this compound

This compound, also known as tetramethylene dibromide, is a halogenated aliphatic hydrocarbon with the chemical formula C₄H₈Br₂.[1][2][3] It presents as a colorless to pale yellow liquid at room temperature.[1][4][5] This compound serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[2][4][6] Its utility largely stems from the presence of two bromine atoms, which act as leaving groups in nucleophilic substitution reactions, making it an effective alkylating agent for creating new carbon-carbon bonds and for cyclization reactions.[2][4]

The boiling point is a fundamental physical property that dictates the conditions required for distillation, purification, and handling of the substance. An accurate understanding of its boiling behavior, especially under varying pressures, is critical for laboratory and industrial applications to ensure both efficiency and safety.

Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For this compound, the boiling point has been determined at both standard atmospheric pressure and under reduced pressure (vacuum). Distillation under reduced pressure is a common technique for purifying compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.

The experimentally determined boiling point values for this compound are summarized in the table below.

| Boiling Point (°C) | Boiling Point (°F) | Pressure | Reference |

| 197 | 386.6 | 760 mmHg | [7] |

| 197-198 | 386.6 - 388.4 | Not Specified | [8] |

| 198 | 388.4 | Not Specified | [9] |

| 199 | 390.2 | Not Specified | [5] |

| 63-65 | 145.4 - 149 | 6 mmHg | [4][6][8] |

| 63-65 | 145.4 - 149 | 8 hPa (6 mmHg) | [10][11] |

Note: 1 mmHg is approximately equal to 1.333 hPa. 760 mmHg is standard atmospheric pressure.

Experimental Protocol for Boiling Point Determination

The following section outlines a generalized methodology for the determination of the boiling point of a liquid organic compound such as this compound using the capillary tube method. This method is suitable for small sample quantities and provides a boiling range.

Objective: To determine the boiling point of this compound by observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Materials:

-

Sample of this compound

-

Thiele tube or a beaker for an oil bath

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small-diameter test tube (boiling tube)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small boiling tube.[12]

-

Capillary Tube Placement: Place the capillary tube into the boiling tube with its open end submerged in the liquid.[12]

-

Apparatus Assembly:

-

Attach the boiling tube to the thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.

-

Clamp the thermometer so that the assembly is immersed in the oil bath (Thiele tube or beaker). The heat should be applied to the side arm of the Thiele tube or the side of the beaker to allow for even heat distribution via convection. The sample should be fully submerged in the oil but kept above the bottom of the bath.

-

-

Heating:

-

Begin heating the oil bath gently.[12] Stir the bath if using a beaker to ensure a uniform temperature.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point, the vapor pressure of the this compound will exceed the atmospheric pressure, causing a continuous and rapid stream of bubbles to emerge from the capillary tube.

-

-

Temperature Reading:

-

Note the temperature when the rapid and continuous stream of bubbles begins.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. At the moment the liquid re-enters the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the substance.

-

-

Data Recording: For accuracy, the process should be repeated to obtain a consistent boiling range, which is typically within a 2-3°C accuracy for this method.[12]

Safety Precautions:

-

This compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[7][13] It may also cause respiratory irritation.[7]

-

Always handle the chemical in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][11]

-

Avoid inhalation of vapors.[13]

-

Be cautious when heating the oil bath to prevent splashing and burns.

Visualization of Experimental Workflow

The logical flow for determining and verifying the boiling point of a chemical substance is illustrated in the diagram below.

Caption: Workflow for the experimental determination of boiling point.

References

- 1. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Butane, 1,4-dibromo- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 110-52-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. This compound [stenutz.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. datasheets.scbt.com [datasheets.scbt.com]

1,4-Dibromobutane: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

1,4-Dibromobutane is an aliphatic hydrocarbon featuring bromine atoms at both terminal positions of a four-carbon chain. This bifunctional nature makes it a highly versatile reagent and a crucial building block in advanced organic synthesis. For professionals in research and drug development, this compound serves as a fundamental precursor for constructing complex molecular architectures, including cyclic structures and molecules requiring a four-carbon linker. Its role as a potent alkylating agent is pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty organic compounds.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a laboratory setting.

Caption: Core identifiers for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of this compound, providing essential data for experimental design and execution.

| Property | Value |

| CAS Number | 110-52-1[1][5][6][7] |

| Molecular Formula | C4H8Br2[1][5][6] |

| Molecular Weight | 215.91 g/mol [1][5][6][7][8] |

| Appearance | Clear, colorless to pale yellow liquid[1][2][3] |

| Density | 1.808 g/mL at 25 °C[1][7] |

| Melting Point | -20 °C[1][7] |

| Boiling Point | 63-65 °C at 6 mmHg[1][7] |

| Flash Point | >110 °C (>230 °F)[1] |

| Refractive Index (n20/D) | 1.519[1][7] |

| Solubility | Immiscible in water; soluble in organic solvents like ethanol (B145695) and ether.[1][2] |

| InChI Key | ULTHEAFYOOPTTB-UHFFFAOYSA-N[1][7] |

| SMILES String | BrCCCCBr[7] |

Applications in Drug Development and Organic Synthesis

This compound's utility stems from its two reactive C-Br bonds, which can undergo sequential or simultaneous nucleophilic substitution. This allows it to act as a linker to form cyclic compounds or to introduce a butyl chain into a molecule.

-

Pharmaceutical Synthesis: It is a key intermediate in the production of several drugs.[9] Examples include the synthesis of the bronchodilator aminophylline, the antitussive carbetapentane (B1213730) citrate, and the antidepressant bifemelane.[3][9]

-

Agrochemicals: The compound serves as a building block for various herbicides, insecticides, and fungicides.[2][4]

-

Reagent in Organic Chemistry: It is widely used for the alkylation of various nucleophiles, including amines, phenoxides, and carbanions. It is also used to prepare Grignard reagents for further synthetic transformations.[3]

Caption: General workflow for a nucleophilic substitution reaction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, a crucial first step for many research applications.

Protocol 1: Synthesis from 1,4-Butanediol (B3395766)

This method involves the reaction of 1,4-butanediol with hydrobromic acid and sulfuric acid.[10]

Materials:

-

1,4-Butanediol (30 g)

-

48% Hydrobromic acid (154 g, 105 mL)

-

Concentrated Sulfuric acid (130 g, 71 mL)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

500 mL three-necked flask, stirrer, reflux condenser, dropping funnel, and distillation apparatus

Procedure:

-

Acid Mixture Preparation: In a 500 mL three-necked flask cooled in an ice bath, place 105 mL of 48% hydrobromic acid. Slowly add 71 mL of concentrated sulfuric acid with constant stirring.

-

Addition of Diol: To the resulting cold acid solution, add 30 g of 1,4-butanediol dropwise while maintaining the low temperature.

-

Reaction: Allow the mixture to stand for 24 hours. The following day, heat the mixture under reflux for 3 hours. Two distinct layers will form.

-

Workup: Cool the reaction mixture and separate the lower organic layer. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.

-

Drying and Purification: Dry the crude this compound over anhydrous magnesium sulfate. Purify the product by vacuum distillation, collecting the fraction at 83-84 °C / 12 mmHg.[10]

Protocol 2: Synthesis from Tetrahydrofuran (THF)

This protocol describes the ring-opening of THF followed by bromination.[10][11]

Materials:

-

Tetrahydrofuran (THF), freshly distilled (18.1 g, 20.5 mL)

-

48% Hydrobromic acid (250 g, 170 mL)

-

Concentrated Sulfuric acid (75 g, 41 mL)

-

500 mL round-bottomed flask, reflux condenser, distillation apparatus

Procedure:

-

Acid Mixture Preparation: Prepare a mixture of 170 mL of 48% hydrobromic acid and 41 mL of concentrated sulfuric acid in a 500 mL round-bottomed flask, ensuring proper cooling.[10]

-

Addition of THF: Add 20.5 mL of freshly distilled THF dropwise to the acid mixture.

-

Reflux: Fit the flask with a reflux condenser and gently heat the mixture for 3-5 hours.[10][11] During this time, the ring-opening reaction occurs.

-

Isolation: After cooling, two layers will form. Separate the lower layer containing the crude this compound.

-

Purification: Purify the product by vacuum distillation, collecting the fraction that boils at 83-84 °C / 12 mmHg.[10]

Protocol 3: General Alkylation of a Nucleophile

This protocol provides a general workflow for using this compound as an alkylating agent.

Materials:

-

Nucleophile (e.g., a primary amine, phenol) (1 equivalent)

-

This compound (1.1 to 5 equivalents, depending on desired mono- or di-alkylation)

-

Base (e.g., K2CO3, NaH, Et3N)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile and the base in the chosen anhydrous solvent.

-

Addition of Alkylating Agent: Add this compound dropwise to the stirred solution at room temperature. An exothermic reaction may occur.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired alkylated product.

References

- 1. This compound | 110-52-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 1,4-二溴丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectral Analysis of 1,4-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1,4-dibromobutane (C₄H₈Br₂). The information presented herein is intended to serve as a comprehensive reference for the characterization and identification of this compound in a laboratory setting. This document details the spectral data, outlines the experimental protocols for data acquisition, and provides a logical workflow for spectral analysis.

Spectroscopic Data Presentation

The quantitative NMR and IR data for this compound are summarized in the tables below. These values are compiled from established spectral databases and literature.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its symmetry. The molecule, BrCH₂-CH₂-CH₂-CH₂Br, has two chemically equivalent sets of protons, leading to two distinct signals in the spectrum.

| Protons Assignment (Structure) | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Br-CH₂ -CH₂-CH₂-CH₂ -Br (C1, C4 Protons) | ~3.45 | Triplet (t) | 4H |

| Br-CH₂-CH₂ -CH₂ -CH₂-Br (C2, C3 Protons) | ~2.03 | Multiplet (m) | 4H |

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectral Data

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound displays two signals, representing the two unique carbon environments.

| Carbon Assignment (Structure) | Chemical Shift (δ) ppm |

| Br-C H₂-CH₂-CH₂-C H₂-Br (C1, C4) | ~33-35 |

| Br-CH₂-C H₂-C H₂-CH₂-Br (C2, C3) | ~30-32 |

Note: Chemical shifts for ¹³C NMR are relative to TMS. The values are based on typical ranges for alkyl halides and comparison with similar structures like 1-bromobutane (B133212).[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2965 - 2850 cm⁻¹ | C-H (alkane) stretching | Strong |

| 1465 - 1430 cm⁻¹ | C-H bending (scissoring) | Medium |

| 1280 - 1250 cm⁻¹ | C-H bending (wagging) | Medium |

| 650 - 550 cm⁻¹ | C-Br stretching | Strong |

Experimental Protocols

The following sections describe standardized methodologies for acquiring high-quality NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

-

Insert the sample into the NMR probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy (FTIR-ATR) Protocol

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup :

-

Run a background scan with the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

-

Data Acquisition :

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

After acquisition, clean the sample from the ATR crystal using an appropriate solvent and a soft lab wipe.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample analysis to structural confirmation using NMR and IR spectroscopy.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1,4-Dibromobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dibromobutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound (CAS No: 110-52-1) is a colorless to pale yellow liquid organic compound with the chemical formula C₄H₈Br₂. It is a dense, non-polar molecule widely utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. Its utility in pharmaceutical and polymer chemistry necessitates a thorough understanding of its solubility characteristics to ensure optimal reaction conditions and product purification.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is readily soluble in a wide range of common organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar nature of the butyl chain and the polarizable bromine atoms allow for favorable interactions with many organic media.

-

Low Aqueous Solubility: this compound is sparingly soluble in water. The hydrophobic butyl chain is the primary reason for its low affinity for the highly polar water molecules.

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in the literature.

| Solvent Category | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Ketones | Acetone | Soluble |

| Halogenated Solvents | Chloroform | Soluble[2] |

| Dichloromethane | Soluble[3] | |

| Apolar Solvents | Hexane | Soluble[3] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Miscible |

| N,N-Dimethylformamide (DMF) | Miscible | |

| Aqueous | Water | Sparingly Soluble (0.035 g/100 g at 25°C)[2] |

Note: "Soluble" and "Miscible" are qualitative terms. For many applications, particularly in drug development and process chemistry, precise quantitative solubility data is essential. The experimental protocols provided in the subsequent sections are designed to enable the determination of these values.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield extensive quantitative solubility data for this compound in a range of organic solvents. The only specific value found was for its solubility in water, which is 0.035 g/100 g at 25°C[2]. One source mentions a solubility of 0.35 g/L, but the solvent and temperature are not specified, rendering the information of limited practical use[4][5][6].

The lack of readily available data underscores the importance of experimental determination for specific applications. Researchers requiring precise solubility values are encouraged to utilize the standardized methods outlined below.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method is recommended by the Organisation for Economic Co-operation and Development (OECD).

Principle of the Shake-Flask Method

A surplus of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE for organic solvents)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Detailed Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Key Considerations and Best Practices

-

Purity of Materials: The purity of both the this compound and the organic solvents is critical for accurate solubility measurements.

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the solute-solvent system. It is advisable to perform preliminary experiments to determine the necessary equilibration time by taking samples at different time points until the concentration remains constant.

-

Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and selectivity for this compound in the chosen solvent.

-

Handling of Volatile Solvents: When working with volatile organic solvents, ensure that the flasks are well-sealed to prevent solvent evaporation, which would alter the concentration.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

While qualitative data indicates that this compound is soluble in a wide array of organic solvents and poorly soluble in water, there is a notable absence of specific quantitative solubility data in the public domain. For researchers and professionals in drug development, where precise understanding of solubility is paramount for reaction optimization, formulation, and purification, experimental determination of these values is essential. The standardized shake-flask method provides a reliable and reproducible approach to obtaining this critical data. The information and protocols provided in this guide are intended to empower researchers to accurately characterize the solubility of this compound in their specific solvent systems of interest.

References

1,4-Dibromobutane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 1,4-dibromobutane (CAS No. 110-52-1), a versatile alkylating agent frequently utilized in pharmaceutical synthesis and the production of specialty polymers.[1] Due to its hazardous nature, a thorough understanding of its properties and associated risks is critical for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is a potent alkylating agent due to the presence of two bromine atoms, making it a versatile building block in organic synthesis, particularly for forming new carbon-carbon bonds and in cyclization reactions.[1] It is immiscible with water but soluble in common organic solvents like ethanol (B145695) and ether.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C4H8Br2 | [3][4] |

| Molecular Weight | 215.91 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.808 g/mL at 25 °C | [1][2] |

| Melting Point | -20 °C | [2] |

| Boiling Point | 63-65 °C at 6 mmHg | [1][2] |

| Flash Point | >110 °C | [4][6] |

| Water Solubility | Immiscible | [1][2] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3][7] Inhalation may cause respiratory irritation.[3][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of vapors.[9]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Do not eat, drink, or smoke when handling this substance.[9][10]

-

Ground all equipment containing the material to prevent static discharge.[11]

-

Keep containers securely sealed when not in use.[9]

Storage:

-

Store in a cool, dry, and well-ventilated area.[9]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and active metals (e.g., sodium, potassium, powdered aluminum).[1][9]

-

Protect from light and moisture.[10] Recommended storage temperature is below +30°C.[1][2]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | References |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[3][4] Do NOT induce vomiting.[3][12] If conscious, give water to drink.[9] | |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[4] | |

| Skin Contact | Immediately remove all contaminated clothing, including footwear.[9] Flush skin and hair with running water (and soap if available).[9] Seek medical attention if irritation occurs.[3][9] | |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[12] If breathing is difficult, give oxygen.[12] Seek medical attention.[12] |

Accidental Release and Fire-Fighting Measures

Accidental Release: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[3] Remove all ignition sources.[9]

The logical workflow for handling a spill is outlined below:

Caption: Logical workflow for handling a this compound spill.

Fire-Fighting: this compound is combustible.[9] Heating may cause expansion or decomposition, leading to violent rupture of containers.[9]

-

Suitable Extinguishing Media: Foam, dry chemical powder, carbon dioxide.[3][9] Water spray or fog should be used for large fires only.[9]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

-

Protective Actions: Firefighters should wear full body protective clothing and self-contained breathing apparatus.[3][9] Cool fire-exposed containers with water spray from a protected location.[9]

Toxicological and Reactivity Information

Toxicology:

-

Acute Effects: Toxic if swallowed.[3] Causes skin irritation and serious eye damage.[3] Inhalation can lead to respiratory irritation, drowsiness, and dizziness.[3][9]

-

Chronic Effects: Long-term exposure may result in cumulative health effects.[9] There is some evidence that human exposure may result in developmental toxicity.[9]

Reactivity:

-

Incompatible Materials: Reacts with strong oxidizing agents, strong bases, and active metals.[1][9] It may also react with brass and steel.[9]

-

Hazardous Decomposition Products: On combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[9][10]

Experimental Protocols

Detailed experimental protocols should always be conducted within the framework of a comprehensive risk assessment specific to the planned procedure. The following is a generalized methodology for a reaction involving this compound as an alkylating agent.

General Protocol for a Nucleophilic Substitution Reaction:

-

Preparation:

-

Conduct a pre-reaction safety review, considering all reactants, products, and potential byproducts.

-

Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and free of contaminants.

-

Assemble the reaction vessel with a stirrer, condenser, and nitrogen inlet for an inert atmosphere if required.

-

Ensure appropriate quenching agents and spill kits are readily accessible.

-

-

Reagent Handling:

-

Wearing the prescribed PPE (chemical splash goggles, laboratory coat, and chemical-resistant gloves), accurately measure the required amounts of solvent and the nucleophilic substrate.

-

Add the solvent and substrate to the reaction vessel and begin stirring.

-

Carefully measure the required amount of this compound in the fume hood.

-

Slowly add the this compound to the reaction mixture, monitoring for any exothermic reaction. Control the addition rate to maintain the desired reaction temperature.

-

-

Reaction Monitoring:

-

Maintain the reaction at the specified temperature for the required duration.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to a safe temperature.

-

Carefully quench the reaction by the slow addition of an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

-

Perform the extraction and purification of the product using established laboratory procedures, ensuring all waste is segregated into appropriate, labeled containers.

-

-

Decontamination:

-

Thoroughly decontaminate all glassware and equipment that came into contact with this compound using a suitable solvent.

-

Dispose of all waste materials in accordance with institutional and regulatory guidelines.

-

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,4-dibromo butane [chembk.com]

- 3. lobachemie.com [lobachemie.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 110-52-1 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. home.miracosta.edu [home.miracosta.edu]

- 12. aksci.com [aksci.com]

Formation of 1,4-Dibromobutane from Tetrahydrofuran: A Mechanistic and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the synthesis of 1,4-dibromobutane from tetrahydrofuran (B95107) (THF), a crucial reaction for the formation of bifunctional alkylating agents used in organic synthesis and pharmaceutical development. The document outlines the underlying reaction mechanism, detailed experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.

Core Reaction Mechanism: Acid-Catalyzed Ring Opening

The formation of this compound from THF proceeds via an acid-catalyzed ring-opening reaction, typically employing hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1] The mechanism involves a two-step nucleophilic substitution process.

Step 1: Protonation and Ring Opening The reaction is initiated by the protonation of the oxygen atom in the THF ring by HBr, forming a protonated oxonium ion.[2][3] This protonation makes the ether oxygen a good leaving group. Subsequently, a bromide ion (Br⁻) acts as a nucleophile and attacks one of the α-carbons adjacent to the oxygen, leading to the cleavage of a C-O bond and the opening of the ring.[2][3] This step results in the formation of the intermediate, 4-bromobutan-1-ol.

Step 2: Second Nucleophilic Substitution The hydroxyl group of the 4-bromobutan-1-ol intermediate is then protonated by another molecule of HBr, forming a good leaving group (a water molecule).[2] A second bromide ion then performs a nucleophilic attack on the carbon atom bonded to the oxonium ion, displacing the water molecule and yielding the final product, this compound.[2] The use of excess HBr is crucial to drive the reaction to completion.[4]

Caption: Reaction mechanism for the formation of this compound from THF.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound from THF.

Table 1: Reagent Quantities and Yields

| Reference | THF (g) | 48% HBr (g) | Conc. H₂SO₄ (g) | Yield (%) |

| Vogel's Textbook (via[1]) | 18.1 | 250 | 75 | ~74 |

| Corrosion Chemistry[1] | 18.1 | 250 | 80 | 76 |

| Vibzzlab[5] | 9.05 | 125 | 37.5 | N/A |

| PrepChem[6] | 18.1 | 250 (from Br₂ + SO₂) | 75 (from Br₂ + SO₂) | ~88 (calculated from 40g product) |

Table 2: Reaction Conditions and Product Specifications

| Reference | Reaction Time (hours) | Reaction Temperature | Product Boiling Point (°C/mmHg) |

| Vogel's Textbook (via[1]) | 3 (gentle reflux) | Reflux (THF boils at 66°C) | 83-84 / 12 |

| Corrosion Chemistry[1] | 3 (gentle reflux) | Reflux | N/A |

| Vibzzlab[5] | 5 (reflux) | Reflux | 197 (at atmospheric pressure) |

| PrepChem[6] | 3 (gentle heating) | Gentle heating | 83-84 / 12 |

Experimental Protocols

The following is a generalized experimental protocol derived from established methods.[1][5][6]

Materials:

-

Tetrahydrofuran (freshly distilled, b.p. 65-66°C)

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid (98%)

-

Sodium bicarbonate solution (5-10%)

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer or magnetic stir bar.

-

Reagent Charging: In a fume hood, charge the round-bottom flask with 170 mL (approximately 250 g) of 48% hydrobromic acid.[6]

-

Acid Addition and Cooling: Cool the flask in an ice bath. Slowly and with continuous stirring, add 41 mL (approximately 75 g) of concentrated sulfuric acid through the dropping funnel.[6] Maintain the temperature to prevent excessive fuming.

-

THF Addition: Once the acid mixture has cooled, add 20.5 mL (approximately 18.1 g) of freshly distilled THF dropwise from the dropping funnel over a period of about 30 minutes.[6]

-

Reaction Reflux: After the addition of THF is complete, remove the ice bath and gently heat the mixture to a reflux using a heating mantle. Maintain a gentle reflux for 3 to 5 hours.[5][6] During this time, the reaction mixture will separate into two layers.

-

Work-up and Separation: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel. The lower, denser layer is the crude this compound. Separate and collect this lower layer.[6]

-

Washing and Neutralization: Wash the crude product successively with:

-

Drying: Dry the washed organic layer over anhydrous magnesium sulfate or calcium chloride for at least 2 hours.[1]

-

Purification: Filter the drying agent and purify the this compound by distillation. Collect the fraction boiling at 83-84°C under a vacuum of 12 mmHg or at approximately 197°C at atmospheric pressure.[5][6]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the use of corrosive and volatile acids.

-

Concentrated sulfuric acid and hydrobromic acid are highly corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The addition of sulfuric acid to hydrobromic acid is exothermic and should be done slowly and with cooling to control the temperature.

-

THF is flammable; ensure there are no open flames or spark sources nearby.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Question. Propose a mechanism for the following reaction. | Filo [askfilo.com]

- 3. Propose a mechanism for the following reaction. | Study Prep in Pearson+ [pearson.com]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

Unraveling the Conformational Landscape of 1,4-Dibromobutane: A Theoretical and Spectroscopic Guide

Introduction: 1,4-Dibromobutane is a vital bifunctional electrophile in organic synthesis, frequently utilized in the creation of five-membered rings and as a flexible four-carbon linker. Its reactivity and role in complex molecular architectures are fundamentally governed by its three-dimensional structure and conformational preferences. For researchers in synthetic chemistry and drug development, a deep understanding of its structural dynamics is crucial for predicting reaction outcomes and designing novel molecular entities. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, integrating computational data with experimental findings to offer a comprehensive overview for scientists and professionals.

Conformational Analysis: The Rotational Isomers of this compound

The structural flexibility of this compound arises from rotations around its single carbon-carbon bonds. This leads to several staggered conformations, known as rotational isomers or conformers. The relative orientation of the two bromine atoms is the most significant determinant of the molecule's overall shape and energy. The key dihedral angles are along the C1-C2, C2-C3, and C3-C4 bonds. By denoting an anti (a) conformation as having a dihedral angle of approximately 180° and a gauche (g) conformation as approximately ±60°, we can describe the most stable conformers.

Studies combining gas-phase electron diffraction with theoretical calculations have shown that this compound exists as a mixture of multiple conformers at elevated temperatures.[1] The primary conformers of interest involve rotations around the two terminal C-C bonds (Br-C1-C2-C3 and C2-C3-C4-Br) and the central C-C bond (C1-C2-C3-C4). This gives rise to a complex potential energy surface with several local minima, including anti-gauche (AG) and other forms.

Quantitative Structural Data

A combined analysis using gas-phase electron diffraction (GED) and ab initio molecular orbital calculations provides highly accurate data on the geometric parameters of the dominant conformers. The following table summarizes the key structural parameters determined for the G+AG-conformer of this compound at 80°C.[1]

| Parameter | Description | Value |

| Bond Lengths | ||

| r(C-1–H) | Carbon-Hydrogen bond length at C1 | 1.099 (± 0.015) Å |

| r(C-2–H) | Carbon-Hydrogen bond length at C2 | 1.103 (± 0.015) Å |

| r(C-1–C-2) | Carbon-Carbon bond length | 1.524 (± 0.006) Å |

| r(C-2–C-3) | Carbon-Carbon bond length | 1.532 (± 0.006) Å |

| r(C-1–Br) | Carbon-Bromine bond length | 1.966 (± 0.008) Å |

| Bond Angles | ||

| ∠(CCC) | Carbon-Carbon-Carbon angle | 113.3 (± 1.9) ° |

| ∠(C2C1Br) | Carbon-Carbon-Bromine angle | 112.8 (± 0.7) ° |

| ∠(C2C1H) | Carbon-Carbon-Hydrogen angle | 110.2 (± 4.7) ° |

| ∠(C1C2H) | Carbon-Carbon-Hydrogen angle | 109.0 (± 0.5) ° |

| Table 1: Geometric parameters for the G+AG-conformer of this compound determined by a combined GED/ab initio study.[1] |

Methodologies and Experimental Protocols

The determination of the structure of flexible molecules like this compound relies on a powerful synergy between theoretical calculations and experimental validation.

Protocol 1: Ab Initio and DFT Computational Analysis

Theoretical studies are fundamental to exploring the potential energy surface and predicting the properties of different conformers. Density Functional Theory (DFT) and ab initio methods are commonly employed.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is constructed. A conformational search is performed by systematically rotating dihedral angles to identify potential low-energy structures.

-

Geometry Optimization: Each potential conformer is subjected to geometry optimization. This process finds the lowest energy structure for that specific conformer. A typical level of theory used is Hartree-Fock (HF) or DFT (e.g., B3LYP) with a basis set like 6-311+G(d,p).[1][2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra (IR, Raman).

-

Energy Analysis: The single-point energies of the final optimized structures are calculated at a higher level of theory to determine the relative stability and expected population of each conformer at a given temperature.

Protocol 2: Combined Gas-Phase Electron Diffraction (GED) and Theoretical Study

GED is an experimental technique that provides information about the average structure of molecules in the gas phase. Combining it with theoretical calculations allows for the resolution of individual conformers in a mixture.

Methodology:

-

GED Experiment: A beam of high-energy electrons is passed through a vapor sample of this compound. The electrons are scattered by the molecules, producing a diffraction pattern that depends on the internuclear distances.

-

Theoretical Modeling: A set of stable conformers and their geometric parameters are predicted using ab initio or DFT calculations, as described in Protocol 1.

-

Structural Refinement: A theoretical diffraction pattern is calculated based on a mixture of the predicted conformers. The geometric parameters and the percentage of each conformer in the mixture are refined by fitting the calculated diffraction pattern to the experimental one using a least-squares method.

-

Final Structure Determination: This joint analysis yields a detailed description of the molecular structure, including the geometries and relative abundances of all conformers present in the gas phase at the experimental temperature.[1]

Conclusion

The structure of this compound is best described as a dynamic equilibrium of multiple conformers. Through the sophisticated integration of computational chemistry methods like DFT and ab initio calculations with experimental techniques such as gas-phase electron diffraction, a precise and quantitative picture of its molecular geometry and conformational composition has been achieved. The data reveal a complex interplay of steric and electronic effects that dictate the preference for specific rotational isomers. This detailed structural knowledge is indispensable for accurately modeling its chemical behavior and for its effective application in the rational design of new molecules and materials.

References

Methodological & Application

Application Notes and Protocols for the Formation of Grignard Reagents from 1,4-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dibromobutane in the formation of Grignard reagents, specifically the di-Grignard reagent, 1,4-bis(bromomagnesio)butane. This versatile intermediate is a valuable tool in organic synthesis, particularly for the construction of cyclic and spirocyclic frameworks relevant to drug discovery and development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. When a dihaloalkane such as this compound is used, a di-Grignard reagent can be formed, opening pathways to unique molecular architectures. The reaction of this compound with magnesium metal in an ethereal solvent yields 1,4-bis(bromomagnesio)butane, a bifunctional nucleophile that can react with various electrophiles at both ends.[1][2][3]